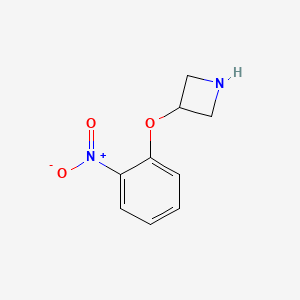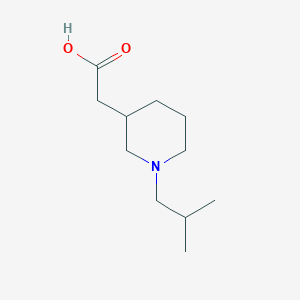
3-(2-Nitrophenoxy)azetidine
Overview
Description
3-(2-Nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H10N2O3 . It is a hydrochloride salt with a molecular weight of 230.65 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of azetidines, including 3-(2-Nitrophenoxy)azetidine, can be achieved through various methods. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 3-(2-Nitrophenoxy)azetidine is 1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(2-Nitrophenoxy)azetidine is a hydrochloride salt that is typically stored at a temperature of 4 degrees Celsius . It has a molecular weight of 230.65 and is available in powder form .Scientific Research Applications
Pharmaceutical Research
3-(2-Nitrophenoxy)azetidine has potential applications in pharmaceutical research due to its structural similarity to azetidines, which are known for their stability and unique reactivity. The ring strain in azetidines can be exploited to create novel pharmaceutical compounds with improved pharmacokinetic properties .
Organic Synthesis
The compound can be used in organic synthesis, particularly in the formation of azetidines through aza Paternò–Büchi reactions. This method is efficient for synthesizing functionalized azetidines, which are valuable intermediates in the synthesis of complex natural products .
Medicinal Chemistry
In medicinal chemistry, 3-(2-Nitrophenoxy)azetidine could be used to incorporate azetidine rings into drug scaffolds. Azetidines have been shown to improve the properties of pharmaceuticals, making them more effective in their interactions with biological targets .
Catalysis
The reactivity of azetidines suggests that 3-(2-Nitrophenoxy)azetidine could be used in catalytic processes. Its strain-driven character might facilitate various addition reactions, such as Henry, Suzuki, Sonogashira, and Michael additions .
Peptidomimetics
Due to the presence of the azetidine moiety, this compound could be used in the design of peptidomimetics. These are compounds that mimic the structure of peptides and can be used to study protein-protein interactions or as therapeutic agents .
Safety and Hazards
The safety information for 3-(2-Nitrophenoxy)azetidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Future Directions
The synthesis and application of azetidines, including 3-(2-Nitrophenoxy)azetidine, is an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new chemical reactions involving azetidines, and the investigation of their potential applications in various fields .
properties
IUPAC Name |
3-(2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOCWKTNHUTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310443 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenoxy)azetidine | |
CAS RN |
1219948-86-3 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)





![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)


![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)